molecular formula C22H18N2O2S B7692304 (4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7692304
M. Wt: 374.5 g/mol
InChI Key: YJALLJMOGLTVBZ-XDHOZWIPSA-N
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Description

(4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines elements of quinoline, oxazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 8-methylquinoline, undergoes a reaction with 4-methylbenzenethiol in the presence of a base such as potassium carbonate to form 8-methyl-2-[(4-methylphenyl)sulfanyl]quinoline.

    Oxazole Ring Formation: The quinoline derivative is then reacted with an appropriate aldehyde and an amine to form the oxazole ring. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.

    Final Cyclization: The intermediate product is subjected to cyclization under acidic or basic conditions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated quinoline and oxazole derivatives.

Scientific Research Applications

(4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.

Mechanism of Action

The mechanism of action of (4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific proteins, inhibiting their function and affecting cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 8-methylquinoline and 2-phenylquinoline share structural similarities with the quinoline moiety of the compound.

    Oxazole Derivatives: Compounds like 2-methyl-4,5-dihydro-1,3-oxazole and 4,5-dihydro-1,3-oxazol-5-one are structurally related to the oxazole ring in the compound.

Uniqueness

(4E)-2-Methyl-4-({8-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is unique due to the combination of quinoline, oxazole, and sulfanyl groups in a single molecule. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4E)-2-methyl-4-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-9-18(10-8-13)27-21-17(12-19-22(25)26-15(3)23-19)11-16-6-4-5-14(2)20(16)24-21/h4-12H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJALLJMOGLTVBZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)OC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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